molecular formula C18H17NO4S B557499 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid CAS No. 135248-89-4

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid

Cat. No. B557499
M. Wt: 343,40*18,01 g/mole
InChI Key: RMTDKXQYAKLQKF-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid” is an alanine derivative . It is used for research purposes .


Synthesis Analysis

The synthesis of this compound has been reported in the literature. The Arndt-Eistert protocol has been successfully applied, starting from commercially available N- { [ (9 H -fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) α-amino acids, leading to enantiomerically pure N -Fmoc-protected β-amino acids in only two steps and with high yield .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. For instance, elemental analyses can be performed using a Perkin Elmer . The structure can also be computed by PubChem .


Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed based on the Arndt-Eistert protocol . This protocol allows the transformation of α-amino acids into β-amino acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the molecular weight can be computed by PubChem .

Scientific Research Applications

Chromogenic Reactions in Analytical Chemistry

The ninhydrin reaction, which reacts with primary amino groups to form Ruhemann's purple, is a cornerstone in the analysis of amino acids, peptides, and proteins across various scientific disciplines. This reaction's versatility extends to applications in agricultural, biochemical, clinical, environmental, and food sciences. It demonstrates the foundational role of amino acid analysis in understanding complex biological processes and materials, potentially including compounds like the one due to its amino acid component (Friedman, 2004).

Biomedical Applications of Phenolic Compounds

Syringic acid (SA), a phenolic compound, showcases the extensive therapeutic applications of phenolics, including antioxidant, antimicrobial, anti-inflammatory, and neuroprotective activities. This highlights the potential of structurally related compounds, possibly including derivatives of "(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid," in biomedical research and applications due to their reactive functional groups and biological activities (Srinivasulu et al., 2018).

Polyhydroxyalkanoates (PHAs) in Biopolymer Research

The research on PHAs, a family of biodegradable polymers, underscores the importance of chiral hydroxyalkanoic acids in developing materials with applications ranging from food packaging to biomedical uses. Such studies elucidate the potential of compounds with carboxylic and amino groups in advancing biopolymer technology and environmental sustainability efforts (Yáñez et al., 2020).

Levulinic Acid in Drug Synthesis

Levulinic acid (LEV), a biomass-derived compound with diverse functionalities, emphasizes the role of carboxylic acids in synthesizing cost-effective and environmentally friendly drugs. The versatility of LEV in producing various chemicals and drugs points to the significant potential of similar compounds, including "(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid," in green chemistry and drug development (Zhang et al., 2021).

Amino Acid Functionalization of Quantum Dots

The functionalization of quantum dots with amino acids illustrates the intersection of nanotechnology and biochemistry, potentially relevant to the compound due to its amino acid motif. Such functionalized nanoparticles have applications in sensors, energy storage, and biomedical imaging, reflecting the compound's potential in cutting-edge scientific research (Ravi et al., 2021).

Future Directions

The future directions for the research on this compound could involve its application in the synthesis of other complex molecules. The successful application of the Arndt-Eistert protocol suggests that this compound could be used as a starting material for the synthesis of a variety of β-amino acids .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c20-17(21)16(10-24)19-18(22)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,24H,9-10H2,(H,19,22)(H,20,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTDKXQYAKLQKF-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452349
Record name Fmoc-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid

CAS RN

135248-89-4
Record name Fmoc-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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